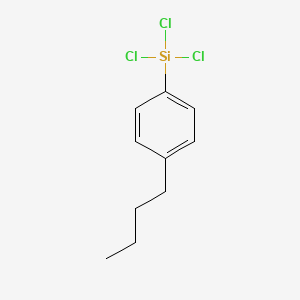

Silane, (4-butylphenyl)trichloro-

Description

The exact mass of the compound Silane, (4-butylphenyl)trichloro- is 265.985210 g/mol and the complexity rating of the compound is 159. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Silane, (4-butylphenyl)trichloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, (4-butylphenyl)trichloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-butylphenyl)-trichlorosilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl3Si/c1-2-3-4-9-5-7-10(8-6-9)14(11,12)13/h5-8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFONWMHAYBUQJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60738574 | |

| Record name | (4-Butylphenyl)(trichloro)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60738574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139056-19-2 | |

| Record name | (4-Butylphenyl)(trichloro)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60738574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Direct Hydrochlorination:this is the Most Common Method, Where Powdered Metallurgical Grade Silicon is Reacted with Anhydrous Hydrogen Chloride Hcl Gas in a Fluidized Bed Reactor at Temperatures Around 300 °c.chemimpex.com

Si + 3HCl → HSiCl₃ + H₂

This process achieves high yields of trichlorosilane (B8805176), though byproducts such as silicon tetrachloride (SiCl₄) and dichlorosilane (B8785471) (H₂SiCl₂) are also formed and must be separated via distillation. chemimpex.com

Hydrogenation of Silicon Tetrachloride Stc :in Many Silicon Production Loops, Large Amounts of Silicon Tetrachloride Are Generated As a Byproduct. This Stc Can Be Recycled and Converted to Valuable Tcs by Reacting It with Hydrogen Gas at High Temperatures Often Above 800°c .google.comthis Reaction Can Be Carried out in a Thermal Converter or in a Reactor Containing Silicon.

SiCl₄ + H₂ ⇌ HSiCl₃ + HCl

A related process involves reacting STC with hydrogen and metallurgical silicon, effectively combining hydrogenation and hydrochlorination.

3SiCl₄ + 2H₂ + Si → 4HSiCl₃

The primary feedstocks for trichlorosilane (B8805176) production are summarized in the table below.

| Feedstock | Formula | Role |

| Metallurgical Grade Silicon | Si | Primary source of silicon |

| Hydrogen Chloride | HCl | Source of hydrogen and chlorine for direct hydrochlorination |

| Hydrogen | H₂ | Reducing agent for the hydrogenation of STC |

| Silicon Tetrachloride | SiCl₄ | Recycled byproduct and feedstock for hydrogenation |

Chemical Reactivity and Mechanistic Studies of 4 Butylphenyl Trichlorosilane

Hydrolysis and Condensation Pathways

The silicon-chlorine bonds in (4-butylphenyl)trichlorosilane are highly susceptible to hydrolysis, a reaction that initiates a cascade of condensation processes leading to the formation of complex three-dimensional structures.

Formation of Silanols and Siloxane Networks

The initial step in the hydrolysis of (4-butylphenyl)trichlorosilane involves the rapid reaction with water to replace the chloro groups with hydroxyl groups, yielding (4-butylphenyl)silanetriol. This silanol (B1196071) species is generally unstable and readily undergoes intermolecular condensation reactions. In these subsequent steps, a hydroxyl group from one silanol molecule reacts with a hydroxyl group of another, eliminating a molecule of water and forming a siloxane (Si-O-Si) bond. This process continues, building up a cross-linked polysiloxane network. The butylphenyl groups remain as pendant functionalities on the resulting polymeric structure, influencing its physical and chemical properties.

Hydrolysis: (4-Butylphenyl)SiCl₃ + 3H₂O → (4-Butylphenyl)Si(OH)₃ + 3HCl

Condensation: 2(4-Butylphenyl)Si(OH)₃ → (HO)₂(4-Butylphenyl)Si-O-Si(4-Butylphenyl)(OH)₂ + H₂O

Further condensation leads to the formation of a rigid, three-dimensional siloxane network.

Kinetics and Thermodynamics of Hydrolytic Processes

The rates of hydrolysis and condensation of organotrichlorosilanes are influenced by several factors, including pH, solvent, and the nature of the organic substituent. unm.edu Generally, hydrolysis is catalyzed by both acids and bases. unm.edu Under acidic conditions, the reaction is initiated by the protonation of a chloro substituent, making the silicon atom more electrophilic and susceptible to attack by water. In basic media, the hydroxide (B78521) ion directly attacks the silicon center.

The kinetics of the hydrolysis of various alkoxysilanes have been studied, and the rates are found to be dependent on the pH of the medium. researchgate.net For instance, the hydrolysis of tetraethoxysilane (TEOS) shows a minimum rate around pH 7, with increased rates in both acidic and basic conditions. unm.eduresearchgate.net The electron-donating nature of the butyl group in (4-butylphenyl)trichlorosilane can influence the electron density at the silicon center, thereby affecting the rates of hydrolysis and condensation compared to other organotrichlorosilanes.

Nucleophilic Substitution Reactions at the Silicon Center

The silicon atom in (4-butylphenyl)trichlorosilane is electrophilic and can undergo nucleophilic substitution reactions with a variety of nucleophiles other than water. libretexts.org These reactions involve the displacement of one or more of the chloride ions. For example, reaction with alcohols in the presence of a base will yield the corresponding alkoxysilanes. Similarly, amines can react to form silylamines.

The general mechanism for nucleophilic substitution at silicon can proceed through different pathways, including a concerted Sɴ2-like mechanism or a stepwise mechanism involving a pentacoordinate intermediate. The specific pathway is influenced by the nature of the nucleophile, the leaving group, and the solvent.

| Nucleophile | Product Type |

| Alcohols (ROH) | (4-Butylphenyl)Si(OR)₃ |

| Amines (R₂NH) | (4-Butylphenyl)Si(NR₂)₃ |

| Grignard Reagents (R'MgX) | (4-Butylphenyl)SiR'₃ |

This table provides a generalized overview of potential nucleophilic substitution products.

Electrophilic Aromatic Substitution Involving the Butylphenyl Moiety

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. total-synthesis.com The conditions for these reactions would need to be carefully controlled to achieve the desired substitution pattern and to avoid unwanted side reactions involving the reactive trichlorosilyl (B107488) group. For instance, strong Lewis acids used as catalysts in Friedel-Crafts reactions could also interact with the silicon center.

Hydrosilylation Reactions and Related Addition Chemistry

While (4-butylphenyl)trichlorosilane itself is not typically used for hydrosilylation reactions due to the absence of a Si-H bond, the principles of hydrosilylation are relevant to the broader context of organosilane chemistry. Hydrosilylation is the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double or triple bond. nih.gov This reaction is a powerful tool for the synthesis of a wide variety of organosilicon compounds.

Catalytic Systems for Hydrosilylation

Hydrosilylation reactions are most commonly catalyzed by transition metal complexes, with platinum-based catalysts being particularly prevalent. mdpi.comrsc.org The Karstedt's catalyst and Speier's catalyst are well-known examples. Rhodium complexes have also been shown to be effective catalysts for the hydrosilylation of certain substrates, sometimes offering improved selectivity compared to platinum catalysts. nih.govnih.govresearchgate.net

The general mechanism for platinum-catalyzed hydrosilylation, often referred to as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the platinum center, followed by coordination of the alkene, migratory insertion of the alkene into the Pt-H or Pt-Si bond, and finally, reductive elimination of the product. mdpi.com

Side reactions in hydrosilylation can include alkene isomerization and dehydrogenative silylation. mdpi.com The choice of catalyst, solvent, and reaction conditions can be optimized to minimize these side reactions and maximize the yield of the desired addition product.

| Catalyst Type | Examples | Key Features |

| Platinum-based | Karstedt's catalyst, Speier's catalyst | High activity, widely used |

| Rhodium-based | [RhCl(PPh₃)₃] | Can offer higher selectivity in some cases |

This table provides a summary of common catalyst types for hydrosilylation.

Mechanistic Probes in Hydrosilylation of Organosilanes

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. While (4-butylphenyl)trichlorosilane itself does not possess a Si-H bond and thus cannot directly participate as the hydrosilating agent, its structural analogs and derivatives are instrumental in probing the mechanisms of this reaction, particularly when trichlorosilane (B8805176) (HSiCl₃) is used.

The most widely accepted mechanism for hydrosilylation catalyzed by transition metals, such as platinum or rhodium, is the Chalk-Harrod mechanism. wikipedia.org This mechanism involves the oxidative addition of the Si-H bond to the metal center, followed by the coordination of the alkene, migratory insertion of the alkene into the metal-hydride bond, and finally, reductive elimination of the resulting alkylsilane.

The electronic and steric effects of substituents on the silicon atom significantly influence the reaction rate and regioselectivity. In the context of aryltrichlorosilanes, the nature of the aryl substituent can modulate the reactivity of the catalyst and the intermediate species. Studies on the hydrosilylation of allyl chloride with trichlorosilane using rhodium catalysts have shown that the introduction of either electron-donating or electron-withdrawing substituents on the phosphine (B1218219) ligands of the catalyst can diminish its performance. nih.gov This suggests that a fine electronic balance is crucial for efficient catalysis.

By analogy, if (4-butylphenyl)trichlorosilane were converted to its corresponding hydrosilane, (4-butylphenyl)silane, the electron-donating nature of the para-butyl group would be expected to influence the electron density at the silicon center. This, in turn, could affect the kinetics of the oxidative addition step and the stability of the metal-hydride-silyl intermediates in a catalytic cycle. While specific studies using (4-butylphenyl)silane as a mechanistic probe are not widely documented, the principles derived from related systems provide a framework for predicting its behavior.

Table 1: Key Steps in the Chalk-Harrod Mechanism for Hydrosilylation

| Step | Description |

| 1. Oxidative Addition | The Si-H bond of the hydrosilane adds to the low-valent metal catalyst, forming a metal-hydride-silyl complex. |

| 2. Olefin Coordination | The unsaturated substrate (e.g., an alkene) coordinates to the metal center. |

| 3. Migratory Insertion | The coordinated olefin inserts into the metal-hydride bond, forming a metal-alkyl-silyl complex. |

| 4. Reductive Elimination | The alkyl and silyl (B83357) groups couple and are eliminated from the metal center, regenerating the catalyst and yielding the final product. |

Polymerization Mechanisms Involving (4-Butylphenyl)trichlorosilane

The trifunctional nature of (4-butylphenyl)trichlorosilane makes it a valuable monomer for the synthesis of highly cross-linked organosilicon polymers, also known as silicones. The polymerization can proceed through different mechanisms, primarily polycondensation and, for derived species, ring-opening polymerization.

Polycondensation of (4-butylphenyl)trichlorosilane is initiated by its hydrolysis. The highly reactive Si-Cl bonds readily react with water to form silanol intermediates, specifically (4-butylphenyl)silanetriol, with the concurrent release of hydrochloric acid. uni-wuppertal.de These silanol groups are unstable and rapidly undergo intermolecular condensation reactions, forming strong and stable siloxane (Si-O-Si) bonds and eliminating water.

Due to the presence of three reactive sites on each monomer unit, the condensation process does not lead to linear chains but rather to a three-dimensional, highly cross-linked network structure. uni-wuppertal.de This results in the formation of a rigid thermoset polymer, often referred to as a silicone resin. The properties of the final polymer, such as hardness, thermal stability, and solvent resistance, are dictated by the degree of cross-linking.

The hydrolysis and condensation rates are significantly influenced by reaction conditions such as temperature, pH, and the presence of catalysts. For instance, studies on the hydrolysis of phenyltrichlorosilane (B1630512) have demonstrated that the concentration of hydrochloric acid can affect the reaction rate and the yield of specific cyclic intermediates. mdpi.com The butyl group on the phenyl ring in (4-butylphenyl)trichlorosilane is expected to impart greater hydrophobicity to the resulting polymer compared to an unsubstituted phenyl group.

Table 2: Stages of Polycondensation of (4-Butylphenyl)trichlorosilane

| Stage | Reaction | Product |

| 1. Hydrolysis | (4-Butylphenyl)SiCl₃ + 3H₂O → (4-Butylphenyl)Si(OH)₃ + 3HCl | (4-Butylphenyl)silanetriol |

| 2. Condensation | n(4-Butylphenyl)Si(OH)₃ → [(4-Butylphenyl)SiO₁․₅]ₙ + 1.5n H₂O | Cross-linked Polysiloxane Resin |

While (4-butylphenyl)trichlorosilane itself does not undergo ring-opening polymerization (ROP), it can be a precursor to cyclic siloxane oligomers that are suitable monomers for this process. This is typically achieved through a co-hydrolysis reaction with a difunctional silane (B1218182), such as dimethyldichlorosilane. The controlled co-hydrolysis of a mixture of (4-butylphenyl)trichlorosilane and a dichlorosilane (B8785471) can yield a variety of cyclic oligomers containing both (4-butylphenyl)siloxy and dimethylsiloxy units.

These mixed cyclosiloxanes, particularly strained cyclic trimers and tetramers, can then undergo ROP in the presence of anionic or cationic initiators. gelest.com The polymerization proceeds via the cleavage of a siloxane bond in the cyclic monomer and the subsequent addition of the monomer to the growing polymer chain. gelest.com This method allows for the synthesis of linear polysiloxanes with pendant 4-butylphenyl groups. The incorporation of the bulky butylphenyl group along the polymer backbone can significantly influence the properties of the resulting silicone, such as its glass transition temperature, refractive index, and thermal stability. The polymerization of organocyclosiloxanes is dependent on the nature of the substituents at the silicon atoms. mdpi.com

The ROP of cyclosiloxanes is a versatile method for producing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. rsc.org The presence of the 4-butylphenyl group would be expected to create a unique class of silicone polymers with tailored properties for specific applications.

Metal-Mediated Transformations and Cross-Coupling Strategies

The (4-butylphenyl)trichlorosilane molecule can participate in metal-mediated transformations, particularly cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. While the direct use of aryltrichlorosilanes in cross-coupling can be challenging, they can be readily converted to more reactive derivatives or used under specific catalytic conditions.

One of the most relevant transformations is the Hiyama cross-coupling reaction, which involves the coupling of an organosilane with an organic halide in the presence of a palladium catalyst and a fluoride (B91410) activator. nih.gov Although aryltrichlorosilanes are not the most common substrates, they can be converted to aryltrifluorosilanes or arylsilatranes, which are highly effective in these reactions. For example, aryltrifluorosilanes have been shown to couple efficiently with a wide variety of aryl and heteroaryl chlorides, tolerating numerous functional groups. nih.govorganic-chemistry.org Thus, (4-butylphenyl)trichlorosilane could be converted to (4-butylphenyl)trifluorosilane and subsequently used in palladium-catalyzed cross-coupling reactions to synthesize complex biaryl structures.

Recent advances have also demonstrated that arylsilatranes can be coupled with aryl chlorides using palladium catalysts. researchgate.net This provides another potential route for utilizing (4-butylphenyl)trichlorosilane in C-C bond formation. Furthermore, some modern cross-coupling protocols are designed to handle a variety of electrophiles, and it is conceivable that conditions could be developed for the direct coupling of (4-butylphenyl)trichlorosilane. For instance, multimetallic strategies have been developed for the cross-coupling of less reactive aryl chlorides with aryl triflates, highlighting the potential for coupling challenging substrates. nih.gov

These metal-mediated strategies open up avenues for incorporating the 4-butylphenylsilyl moiety into more complex organic molecules or for using it as a building block in the synthesis of advanced materials.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of Silane (B1218182), (4-butylphenyl)trichloro-. By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the precise mapping of the molecular structure. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to gain a complete understanding of the compound's constitution.

Proton (¹H) NMR spectroscopy is a fundamental technique used to determine the structure of organic compounds by analyzing the chemical environment of hydrogen atoms. In the case of Silane, (4-butylphenyl)trichloro-, the ¹H NMR spectrum provides characteristic signals for the protons of the butyl group and the phenyl ring.

The aromatic protons on the phenyl ring typically appear as multiplets in the downfield region of the spectrum, usually between 7.0 and 8.0 ppm. These signals can be complex due to spin-spin coupling between adjacent protons. For instance, in a related compound, phenyltrichlorosilane (B1630512), the aromatic protons show a complex multiplet between 7.34 and 7.78 ppm chemicalbook.com.

The protons of the butyl group resonate in the upfield region. The terminal methyl (CH₃) protons typically appear as a triplet, while the methylene (B1212753) (CH₂) groups adjacent to the phenyl ring and within the butyl chain appear as multiplets due to coupling with neighboring protons. The two-bond coupling between silicon and protons in alkylsilanes is typically around 6.6 Hz huji.ac.il.

A representative, though not identical, example can be seen in the ¹H NMR spectrum of triethyl(p-tolyl)silane, which displays characteristic signals for the aromatic and alkyl protons rsc.org.

Table 1: Representative ¹H NMR Data for a Substituted Phenyl Silane Derivative This table is illustrative and shows typical chemical shift ranges for protons in a similar chemical environment. Actual values for Silane, (4-butylphenyl)trichloro- may vary.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to Si) | 7.50 - 7.80 | Multiplet |

| Aromatic (meta to Si) | 7.30 - 7.50 | Multiplet |

| Methylene (α to phenyl) | 2.50 - 2.80 | Triplet |

| Methylene (β to phenyl) | 1.50 - 1.70 | Multiplet |

| Methylene (γ to phenyl) | 1.20 - 1.40 | Multiplet |

| Methyl (δ to phenyl) | 0.80 - 1.00 | Triplet |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. In Silane, (4-butylphenyl)trichloro-, each unique carbon atom gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the phenyl ring typically resonate in the aromatic region, generally between 125 and 150 ppm. The carbon atom directly attached to the silicon atom (ipso-carbon) will have a characteristic chemical shift influenced by the electronegative silicon and chlorine atoms. The other aromatic carbons will show distinct signals based on their position relative to the butyl and trichlorosilyl (B107488) substituents. For example, in (4-bromophenyl)dimethyl(phenyl)silane, the aromatic carbons appear at chemical shifts of 137.5, 137.1, 135.8, 134.1, 131.0, 129.3, 127.9, and 124.0 ppm rsc.org.

The carbon atoms of the butyl group will appear in the aliphatic region of the spectrum, typically between 10 and 40 ppm. The chemical shifts of these carbons decrease as their distance from the phenyl ring increases. For instance, ¹³C NMR data for related compounds like 4-tert-butylphenol (B1678320) show signals for the butyl group carbons at distinct positions hmdb.cachemicalbook.com.

Table 2: Representative ¹³C NMR Data for a Substituted Phenyl Silane Derivative This table is illustrative and shows typical chemical shift ranges for carbons in a similar chemical environment. Actual values for Silane, (4-butylphenyl)trichloro- may vary.

| Carbon Assignment | Chemical Shift (ppm) |

| Aromatic (C-Si) | 130 - 140 |

| Aromatic (C-butyl) | 145 - 155 |

| Aromatic (CH) | 125 - 135 |

| Methylene (α to phenyl) | 30 - 40 |

| Methylene (β to phenyl) | 30 - 35 |

| Methylene (γ to phenyl) | 20 - 25 |

| Methyl (δ to phenyl) | 10 - 15 |

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful tool for directly probing the environment of the silicon atom. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. For Silane, (4-butylphenyl)trichloro-, the ²⁹Si NMR spectrum would show a single resonance, providing valuable information about the electronic environment around the silicon atom.

The natural abundance of the ²⁹Si isotope is low (4.7%), and it has a negative magnetogyric ratio, which can lead to low sensitivity and potential signal nulling due to the Nuclear Overhauser Effect (NOE) northwestern.eduresearchgate.net. Despite these challenges, techniques like INEPT or DEPT can be used to enhance sensitivity northwestern.edupascal-man.com.

The chemical shift range for ²⁹Si is very wide, typically from +50 to -200 ppm, although it can extend further northwestern.edupascal-man.com. For tetracoordinated silicon compounds, the chemical shift is influenced by the electronegativity of the attached groups. In Silane, (4-butylphenyl)trichloro-, the three chlorine atoms are strongly electron-withdrawing, which would shift the ²⁹Si resonance to a specific range. For comparison, the ²⁹Si chemical shift of trichlorosilane (B8805176) (SiHCl₃) is a relevant data point nih.gov. Theoretical calculations can also be employed to predict ²⁹Si NMR chemical shifts unige.chrsc.org. The presence of a broad background signal from glass and quartz in the probe and NMR tube, typically around -110 ppm, is a common issue in ²⁹Si NMR that needs to be considered huji.ac.il.

For instance, the ²⁹Si NMR chemical shift for (4-chlorophenyl)triethylsilane (B15067622) is reported as -7.59 ppm rsc.org. The chemical environment in Silane, (4-butylphenyl)trichloro- is different, and thus the chemical shift will vary accordingly.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and for establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other. In Silane, (4-butylphenyl)trichloro-, COSY would show correlations between adjacent protons in the butyl chain and between neighboring protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms columbia.edu. It is invaluable for assigning the signals of the CH, CH₂, and CH₃ groups in the molecule.

The application of these 2D NMR techniques provides a comprehensive and detailed structural map of Silane, (4-butylphenyl)trichloro-, leaving little room for ambiguity in its structural elucidation northwestern.edu.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly well-suited for the analysis of large and non-volatile molecules nih.govresearchgate.net. In this method, the analyte is co-crystallized with a matrix material, and a pulsed laser is used to desorb and ionize the analyte molecules with minimal fragmentation nih.gov. The time it takes for the ions to travel through a flight tube to the detector is measured, which is proportional to their mass-to-charge ratio.

For Silane, (4-butylphenyl)trichloro-, MALDI-TOF MS would be employed to:

Determine the Molecular Weight: The spectrum would show a prominent peak corresponding to the molecular ion [M]⁺ or a related adduct (e.g., [M+Na]⁺), allowing for the precise determination of the molecular weight of the compound. This is a critical step in confirming the identity of the synthesized molecule.

Analyze Fragmentation Patterns: Although MALDI is a soft ionization technique, some fragmentation can occur. The analysis of these fragment ions can provide valuable structural information. For Silane, (4-butylphenyl)trichloro-, characteristic fragmentation pathways might involve the loss of chlorine atoms, the butyl group, or cleavage of the phenyl-silicon bond. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would also be observable in the mass spectrum, providing a clear signature for the number of chlorine atoms in the molecule and its fragments.

The application of MALDI-TOF MS provides a definitive confirmation of the molecular formula and offers complementary structural information to that obtained from NMR spectroscopy rsc.org.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups and elucidating the molecular structure of (4-butylphenyl)trichlorosilane. nih.gov These methods probe the distinct vibrational modes of the molecule's chemical bonds. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to these vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.gov The two techniques are often complementary, as some vibrational modes may be more active in Raman than in IR, and vice versa.

For (4-butylphenyl)trichlorosilane, the spectra would be characterized by a combination of vibrations from the trichlorosilyl group (-SiCl₃), the butyl chain, and the para-substituted benzene (B151609) ring.

Key Research Findings: While specific spectral data for (4-butylphenyl)trichlorosilane is not readily available, analysis of analogous compounds allows for the prediction of its characteristic vibrational frequencies.

Trichlorosilyl (-SiCl₃) Group: The Si-Cl stretching vibrations are expected to appear in the far-infrared region. In related chlorosilanes, these modes are typically strong in both IR and Raman spectra. For instance, in tris(trimethylsilyl)chlorosilane, the scaled fundamental for Si-Cl stretching is found around 368 cm⁻¹ in the IR spectrum. jkps.or.kr

Phenyl Group Vibrations: The benzene ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. The C=C stretching vibrations within the ring are expected in the 1450-1600 cm⁻¹ region. researchgate.net Out-of-plane C-H bending vibrations are also prominent and their position is indicative of the substitution pattern (in this case, para-substitution).

Butyl Group Vibrations: The aliphatic butyl group will exhibit C-H stretching vibrations just below 3000 cm⁻¹. Bending and rocking vibrations for the CH₂ and CH₃ groups will be visible in the 1375-1465 cm⁻¹ range.

Si-C Vibrations: The stretching vibration of the silicon-carbon bond (Si-Phenyl) is another key feature, though it can be of variable intensity.

The following table summarizes the expected vibrational bands for (4-butylphenyl)trichlorosilane based on data from analogous structures.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (Butyl) | 2850 - 2960 | IR, Raman |

| Si-H Stretch (potential impurity) | 2050 - 2260 | IR, Raman |

| Aromatic C=C Ring Stretch | 1450 - 1600 | IR, Raman |

| Aliphatic C-H Bend (Butyl) | 1375 - 1465 | IR, Raman |

| Si-Cl Asymmetric & Symmetric Stretch | 450 - 650 | IR, Raman (Strong) |

| Si-C Stretch | 700 - 800 | IR, Raman |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy ground state to a higher energy excited state. For (4-butylphenyl)trichlorosilane, the primary chromophore responsible for UV absorption is the phenyl ring.

Key Research Findings: The UV-Vis spectrum of (4-butylphenyl)trichlorosilane is expected to be dominated by electronic transitions within the aromatic system.

π → π Transitions:* The benzene ring exhibits characteristic absorption bands due to π → π* transitions. In analogous compounds like trimethyl(phenyl)silane, a feature is observed in the 265–310 nm range, which is attributed to the π–π* transition of the benzene ring. researchgate.net The substitution of the butyl group and the trichlorosilyl group on the ring is expected to cause a slight shift (bathochromic or hypsochromic) in the absorption maxima and may affect their intensity compared to unsubstituted benzene.

n → σ and σ → σ Transitions:** Transitions involving the Si-Cl and C-Si sigma bonds (n → σ* and σ → σ*) occur at much higher energies, typically in the far-UV region, and are generally not observed with standard UV-Vis spectrophotometers.

Emission studies (fluorescence spectroscopy) could also be performed. Following absorption of light, the molecule may relax to the ground state by emitting a photon. The resulting fluorescence spectrum would be red-shifted compared to the absorption spectrum and could provide further information about the electronic structure of the excited state.

The table below outlines the anticipated UV-Vis absorption bands for (4-butylphenyl)trichlorosilane.

| Transition Type | Chromophore | Expected λₘₐₓ (nm) |

| π → π* (E2-band) | Phenyl Ring | ~210 - 230 |

| π → π* (B-band) | Phenyl Ring | ~260 - 280 |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) on a single crystal is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide definitive information on bond lengths, bond angles, and intermolecular interactions, confirming the molecule's connectivity and conformation in the solid state.

Key Research Findings: While a specific crystal structure for (4-butylphenyl)trichlorosilane has not been reported in the searched literature, the principles of the technique allow us to predict the type of information that would be obtained. The analysis of related compounds, such as other substituted phenylsilanes or molecules with a tert-butylphenyl group, demonstrates the utility of XRD. researchgate.netresearchgate.net

A successful XRD analysis of (4-butylphenyl)trichlorosilane would yield:

Molecular Geometry: Precise measurement of all bond lengths (Si-Cl, Si-C, C-C, C-H) and bond angles (e.g., Cl-Si-Cl, Cl-Si-C). The silicon center is expected to exhibit a distorted tetrahedral geometry.

Crystal System and Space Group: Determination of the unit cell parameters (a, b, c, α, β, γ) and the symmetry of the crystal lattice. mdpi.com

Intermolecular Interactions: Identification of how molecules pack together in the crystal, including any potential weak interactions like van der Waals forces or C-H···Cl hydrogen bonds that stabilize the crystal structure.

The following table lists the key structural parameters that would be determined from a single-crystal XRD experiment.

| Parameter | Description |

| Crystal System | The class of the crystal lattice (e.g., monoclinic, orthorhombic). researchgate.net |

| Space Group | The symmetry group describing the arrangement of molecules in the unit cell. mdpi.com |

| Unit Cell Dimensions | The lengths of and angles between the cell axes (a, b, c, α, β, γ). mdpi.com |

| Bond Lengths (Å) | The internuclear distances between bonded atoms (e.g., Si-Cl, Si-C, C-C). |

| Bond Angles (°) | The angles formed between three connected atoms (e.g., Cl-Si-Cl). |

| Torsion Angles (°) | The dihedral angles describing the conformation of the butyl chain and the orientation of the phenyl ring. |

Surface-Sensitive Spectroscopic Techniques for Modified Materials

(4-butylphenyl)trichlorosilane is a reactive molecule often used to functionalize surfaces, forming self-assembled monolayers (SAMs) or thin films. Surface-sensitive techniques are crucial for characterizing these modified materials, confirming the presence and nature of the attached organic layer.

X-ray Photoelectron Spectroscopy (XPS) is a premier surface analysis technique that provides quantitative elemental composition and chemical state information for the top 1-10 nm of a surface. unica.it It works by irradiating the surface with X-rays and analyzing the kinetic energy of the emitted photoelectrons.

Key Research Findings: When (4-butylphenyl)trichlorosilane is used to modify a substrate (e.g., silicon oxide, glass, or metal), XPS is used to verify the success of the surface functionalization. wiley.com

Elemental Confirmation: An XPS survey scan of a modified surface would show peaks for Silicon (Si 2p), Carbon (C 1s), and Chlorine (Cl 2p), in addition to the elements from the underlying substrate. The presence of these elements confirms the attachment of the silane.

Chemical State Analysis: High-resolution scans of individual elemental peaks provide chemical bonding information. The C 1s spectrum can be deconvoluted to distinguish between aliphatic carbon (from the butyl group) and aromatic carbon (from the phenyl ring). The Si 2p peak's binding energy would confirm the formation of Si-O-Substrate bonds (if hydrolyzed on an oxide surface) and the Si-C bond, distinguishing it from elemental silicon or silica (B1680970). wiley.com The absence or significant reduction of the Cl 2p signal would indicate that the trichlorosilyl headgroup has reacted completely with the surface hydroxyls and/or water, losing HCl.

The table below illustrates the expected XPS data for a substrate successfully modified with (4-butylphenyl)trichlorosilane.

| Element (Core Level) | Expected Binding Energy (eV) | Information Obtained |

| C 1s | ~284.8 (Aromatic/Aliphatic) | Confirms presence of the butylphenyl group. |

| Si 2p | ~102-103 (as R-SiOₓ) | Confirms covalent attachment to an oxide surface and the presence of the silane. |

| Cl 2p | ~200 | Presence indicates unreacted or partially reacted -SiCl₃ groups. |

| Substrate Elements | Dependent on substrate | Attenuation of substrate signal indicates coverage by the silane layer. |

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique often coupled with scanning electron microscopy (SEM). It identifies the elemental composition of a sample by analyzing the characteristic X-rays emitted when a high-energy electron beam interacts with the material. While less surface-sensitive than XPS, it provides rapid elemental mapping over larger areas.

Key Research Findings: For a surface modified with (4-butylphenyl)trichlorosilane, EDS analysis would complement XPS data.

Elemental Mapping: EDS can be used to create maps showing the spatial distribution of silicon and carbon on the substrate surface, demonstrating the uniformity of the silane coating.

Compositional Analysis: An EDS spectrum would show distinct peaks corresponding to the X-ray emission energies of silicon, carbon, and the elements of the substrate. The relative heights of these peaks can provide a semi-quantitative measure of the elemental composition in the analyzed volume. The detection of chlorine would again point to incomplete reaction of the silane headgroup.

Theoretical and Computational Studies of 4 Butylphenyl Trichlorosilane

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules at the electronic level. For phenyl-substituted silane (B1218182) derivatives, DFT methods like B3LYP with a 6-31G* basis set have been effectively used to calculate thermodynamic parameters and analyze molecular structures. researchgate.net

Geometry Optimization and Conformational Analysis

The initial step in the computational analysis of (4-butylphenyl)trichlorosilane involves geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process minimizes the energy of the molecule, providing key information on bond lengths, bond angles, and dihedral angles.

The structure of (4-butylphenyl)trichlorosilane features a benzene (B151609) ring substituted with a butyl group at the para position relative to the trichlorosilyl (B107488) (-SiCl₃) group. The butyl chain, being flexible, can adopt several conformations (e.g., anti, gauche). A thorough conformational analysis would involve rotating the bonds within the butyl group and the bond connecting the phenyl ring to the silicon atom to identify the global energy minimum. It is anticipated that the most stable conformer would exhibit a staggered arrangement in the butyl chain to minimize steric hindrance.

Table 1: Predicted Optimized Geometrical Parameters for (4-Butylphenyl)trichlorosilane (based on analogous compounds)

| Parameter | Predicted Value | Analogous Compound Source |

|---|---|---|

| Si-Cl Bond Length | ~2.05 Å | Phenyltrichlorosilane (B1630512) |

| Si-C (phenyl) Bond Length | ~1.85 Å | Phenyltrichlorosilane |

| C-C (aromatic) Bond Length | ~1.40 Å | Benzene |

| C-C (butyl) Bond Length | ~1.54 Å | Butane |

| C-Si-Cl Bond Angle | ~108° | Phenyltrichlorosilane |

| Cl-Si-Cl Bond Angle | ~111° | Phenyltrichlorosilane |

Note: These values are illustrative and based on typical bond lengths and angles from related molecules. Precise values would require a specific DFT calculation for (4-butylphenyl)trichlorosilane.

Electronic Structure and Frontier Orbital Analysis

The electronic properties of a molecule are dictated by the distribution of its electrons. Frontier orbital analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

For (4-butylphenyl)trichlorosilane, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, influenced by the electron-donating butyl group. The LUMO is likely to be centered on the trichlorosilyl group, specifically on the antibonding orbitals of the Si-Cl bonds, making the silicon atom susceptible to nucleophilic attack. The butyl group's electron-donating nature would slightly raise the HOMO energy level compared to unsubstituted phenyltrichlorosilane, potentially narrowing the HOMO-LUMO gap and increasing reactivity.

Table 2: Predicted Frontier Orbital Energies for (4-Butylphenyl)trichlorosilane

| Orbital | Predicted Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.5 to -7.5 | Electron-donating capability (localized on the butyl-phenyl moiety) |

| LUMO | -1.0 to -2.0 | Electron-accepting capability (localized on the SiCl₃ group) |

| HOMO-LUMO Gap | 4.5 to 6.5 | Indicator of chemical reactivity and stability |

Note: These energy ranges are estimations based on similar aromatic silanes and would be refined by specific calculations.

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation. For instance, theoretical vibrational frequencies can be calculated and correlated with experimental Infrared (IR) and Raman spectra. The characteristic vibrational modes for (4-butylphenyl)trichlorosilane would include Si-Cl stretching frequencies (typically in the 450-600 cm⁻¹ range), Si-C stretching, and various vibrations associated with the substituted phenyl ring and the butyl chain. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ²⁹Si) can be computed to aid in the interpretation of experimental NMR spectra. researchgate.net

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations focus on individual molecules, Molecular Dynamics (MD) simulations provide insights into the behavior of a system containing many molecules over time. MD simulations can be used to study the bulk properties of liquid (4-butylphenyl)trichlorosilane and its interactions with other molecules or surfaces.

The intermolecular forces governing the behavior of (4-butylphenyl)trichlorosilane would include van der Waals interactions between the butylphenyl groups and dipole-dipole interactions involving the polar Si-Cl bonds. Hirshfeld surface analysis, a tool often used in conjunction with crystal structure data, could be applied to a simulated condensed phase to visualize and quantify these intermolecular contacts. researchgate.net This analysis would likely reveal a high proportion of H···H, C···H, and Cl···H contacts, defining the packing and bulk properties of the substance. researchgate.net

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the identification of transition states and the calculation of activation energies. A key reaction of (4-butylphenyl)trichlorosilane is hydrolysis, where the Si-Cl bonds are replaced by Si-OH bonds, leading to silanols that can then condense to form siloxanes.

Computational studies on the hydrolysis of other chlorosilanes, such as SiCl₄ and H₃SiCl, have shown that the reaction can proceed through a stepwise mechanism involving the coordination of water molecules to the silicon atom. core.ac.ukresearchgate.netresearchgate.net The presence of multiple water molecules can facilitate the process by forming a hydrogen-bonding network that stabilizes the transition state. researchgate.net For (4-butylphenyl)trichlorosilane, the hydrolysis mechanism would likely follow a similar pathway, with the first step being the rate-limiting one. The bulky butylphenyl group might introduce steric hindrance that could affect the reaction rate compared to smaller chlorosilanes.

Modeling of Surface Interactions and Adsorption Phenomena

The interaction of (4-butylphenyl)trichlorosilane with surfaces is critical for its application in surface modification and as a coupling agent. Computational modeling can simulate the adsorption of this molecule onto substrates like silica (B1680970) (SiO₂) or other metal oxides.

The trichlorosilyl group is highly reactive towards surface hydroxyl groups (silanols on silica, for example). The adsorption process would likely begin with the physisorption of the molecule onto the surface, followed by a chemisorption step where covalent Si-O-Surface bonds are formed, releasing HCl as a byproduct. DFT calculations can be used to model the adsorption energy and the geometry of the adsorbed molecule. Such models would show the (4-butylphenyl)trichlorosilane molecule tethered to the surface via the silicon atom, with the butylphenyl group oriented away from the surface, thereby modifying the surface's chemical properties (e.g., making a hydrophilic silica surface hydrophobic). Studies on similar silylation agents have shown that the nature of the organic group significantly influences the characteristics of the resulting modified surface. nih.gov

In Silico Design of Novel Organosilicon Derivatives

The strategic design of novel organosilicon compounds, leveraging computational methodologies, represents a frontier in materials science and chemical synthesis. While specific in silico design studies focusing exclusively on (4-butylphenyl)trichlorosilane are not extensively documented in public literature, a robust framework for such research can be conceptualized based on established computational chemistry principles. This section outlines a hypothetical, yet scientifically grounded, approach to the in silico design and evaluation of new derivatives of (4-butylphenyl)trichlorosilane, aimed at tailoring their properties for advanced applications.

The core strategy involves the systematic modification of the parent (4-butylphenyl)trichlorosilane molecule and the subsequent prediction of the physicochemical properties of the resulting derivatives using computational tools. The primary objectives for designing these new derivatives could include enhancing thermal stability, tuning electronic properties for semiconductor applications, or modifying reactivity for use as surface coupling agents.

Hypothetical Molecular Modifications

The design of new derivatives would originate from three key modification sites on the (4-butylphenyl)trichlorosilane scaffold:

Alkyl Chain (Butyl Group) Modification: Alterations to the butyl chain could influence the material's solubility, steric bulk, and intermolecular interactions.

Aromatic Ring Substitution: Introducing various functional groups onto the phenyl ring can significantly alter the electronic properties, reactivity, and potential for intermolecular bonding.

Silyl (B83357) Headgroup Modification: Replacing the chlorine atoms on the silicon with other functional groups can dramatically change the reactivity and the nature of the resulting siloxane network after hydrolysis and condensation.

Computational Evaluation Methodology

A suite of computational techniques would be employed to predict the properties of the hypothetically designed molecules. Density Functional Theory (DFT) would be a central tool for calculating fundamental electronic and structural properties. nih.govnih.gov DFT allows for the accurate calculation of molecular geometries, electronic band gaps, and reaction energetics, providing insights into the stability and reactivity of the novel compounds. youtube.comresearchgate.net

Furthermore, Quantitative Structure-Property Relationship (QSPR) models could be developed. nih.govnih.gov These models establish a mathematical correlation between molecular descriptors (computationally derived structural features) and macroscopic properties. researchgate.netresearchgate.net Once a reliable QSPR model is built, it can rapidly screen a large library of virtual compounds, identifying candidates with desired characteristics for more intensive DFT studies or experimental synthesis.

Illustrative In Silico Screening

To demonstrate this approach, a hypothetical set of derivatives has been conceptualized. The modifications target the introduction of electron-withdrawing and electron-donating groups on the phenyl ring, as well as alterations to the silyl headgroup.

Interactive Data Table: Hypothetical Derivatives and Predicted Properties

The following table presents a curated set of hypothetical derivatives of (4-butylphenyl)trichlorosilane and their predicted properties based on conceptual DFT and QSPR models. The predicted properties include the HOMO-LUMO gap (an indicator of electronic excitability and stability), the calculated dipole moment (related to polarity), and a predicted reactivity index for hydrolysis.

| Derivative Name | Modification | Predicted HOMO-LUMO Gap (eV) | Predicted Dipole Moment (Debye) | Predicted Hydrolysis Reactivity Index |

|---|---|---|---|---|

| (4-Butyl-2-nitrophenyl)trichlorosilane | -NO2 group at position 2 | 3.8 | 4.5 | High |

| (4-Butyl-3,5-dinitrophenyl)trichlorosilane | -NO2 groups at positions 3 and 5 | 3.5 | 5.8 | Very High |

| (4-Butyl-2-methoxyphenyl)trichlorosilane | -OCH3 group at position 2 | 5.2 | 2.1 | Moderate |

| (4-Butylphenyl)trifluorosilane | -F replacing -Cl on Si | 5.5 | 2.9 | Very High |

| (4-Butylphenyl)methyldichlorosilane | -CH3 replacing one -Cl on Si | 5.8 | 2.5 | Moderate-High |

| (4-(tert-Butyl)phenyl)trichlorosilane | tert-Butyl instead of n-Butyl | 5.9 | 2.3 | Low-Moderate |

Analysis of Hypothetical Findings

The in silico data from the hypothetical study suggests clear structure-property relationships. For instance, the introduction of nitro groups, which are strongly electron-withdrawing, is predicted to lower the HOMO-LUMO gap, potentially making these materials suitable for applications where tailored electronic properties are crucial. Conversely, an electron-donating group like methoxy (B1213986) is predicted to slightly increase the gap.

Replacing the chlorine atoms on the silicon with fluorine is predicted to significantly increase the hydrolysis reactivity due to the high electronegativity of fluorine and the strength of the resulting Si-F bond. wikipedia.org Substituting a chlorine with a methyl group would likely decrease the reactivity at that site while still allowing for cross-linking through the remaining two chloro groups. Changing the n-butyl group to a more sterically hindered tert-butyl group is predicted to slightly decrease reactivity due to steric hindrance around the reactive silyl center.

This theoretical framework allows for the rational and targeted design of novel organosilicon derivatives. By computationally screening a wide range of potential structures, researchers can prioritize the synthesis of compounds that exhibit the most promising properties for specific applications, thereby accelerating the materials discovery process.

Advanced Applications and Research Areas of 4 Butylphenyl Trichlorosilane and Its Derivatives

Surface Engineering and Functionalization of Substrates

The ability of (4-butylphenyl)trichlorosilane to form strong, covalent bonds with a variety of substrates makes it an important molecule for surface modification. The trichlorosilyl (B107488) group readily reacts with surface hydroxyl (-OH) groups present on materials like silicon, glass, and metal oxides, forming a durable siloxane linkage. researchgate.netethz.ch

(4-Butylphenyl)trichlorosilane is an ideal candidate for forming self-assembled monolayers (SAMs), which are highly ordered molecular layers that spontaneously form on a substrate. taylorfrancis.com The process begins with the hydrolysis of the trichlorosilyl group in the presence of trace amounts of water, forming a reactive silanetriol. This intermediate then condenses with surface hydroxyl groups and with adjacent silanetriol molecules. ethz.chmpg.de This reaction results in a dense, cross-linked polysiloxane network covalently bonded to the substrate surface, with the butylphenyl groups oriented outwards. ethz.ch

The resulting SAM imparts the properties of the butylphenyl group to the substrate surface. The phenyl group provides a rigid, aromatic interface, while the butyl chain introduces hydrophobicity and organic compatibility. The formation of these well-defined organic surfaces is critical for applications in microelectronics, sensors, and fundamental studies of interfacial phenomena. taylorfrancis.com

Table 1: Key Steps in SAM Formation with (4-Butylphenyl)trichlorosilane

| Step | Description | Key Chemical Transformation |

|---|---|---|

| 1. Hydrolysis | The trichlorosilyl groups of the silane (B1218182) react with trace water on the substrate surface. | Si-Cl bonds are converted to Si-OH (silanol) bonds. |

| 2. Surface Condensation | The newly formed silanol (B1196071) groups react with hydroxyl groups on the substrate. | Covalent Si-O-Substrate bonds are formed, anchoring the molecule. |

| 3. Cross-linking | Adjacent silanol groups on different molecules condense with each other. | A stable, two-dimensional polysiloxane (Si-O-Si) network is created. |

This table outlines the general mechanism for the formation of self-assembled monolayers from trichlorosilane (B8805176) precursors on hydroxylated surfaces.

The functionalization of surfaces with (4-butylphenyl)trichlorosilane is a key strategy for tailoring interfacial properties, particularly for improving adhesion between dissimilar materials. aps.orgspecialchem.com Silanes act as molecular bridges, with one end reacting with an inorganic substrate (like glass or metal) and the other end interacting favorably with an organic polymer matrix. sinosil.com

When applied as a primer or additive, (4-butylphenyl)trichlorosilane can significantly enhance the bond strength and durability of adhesives and coatings. sisib.comgoogle.com The butylphenyl group provides a hydrophobic and organophilic interface, improving compatibility and wetting with various polymers. This leads to a more robust interfacial region that is resistant to environmental factors like moisture, which can otherwise degrade adhesive bonds. sinosil.com The choice of the organic group on the silane is crucial; the butylphenyl group creates a rigid interphase that can improve stress transfer between the resin and the substrate. specialchem.com

Table 2: Research Findings on Silane Adhesion Promotion

| Research Focus | Finding | Relevance to (4-Butylphenyl)trichlorosilane |

|---|---|---|

| Mechanism of Action | Silanes form a durable polysiloxane network that covalently bonds to inorganic substrates and presents an organo-compatible interface. specialchem.comsinosil.com | The trichlorosilyl group forms the inorganic bond, while the butylphenyl group provides the organic compatibility. |

| Application Methods | Can be used as a primer applied directly to the substrate or as an integral blend within an adhesive formulation. sisib.com | Both methods are applicable, with the primer method being highly efficient for concentrating the silane at the interface. |

| Improved Performance | Silane treatment improves initial adhesion and resistance to moisture, temperature, and chemicals. sinosil.com | The stable siloxane bond and hydrophobic butylphenyl group contribute to enhanced durability. |

This table summarizes general research findings on how silane coupling agents enhance adhesion, principles that apply directly to the functionality of (4-butylphenyl)trichlorosilane.

(4-Butylphenyl)trichlorosilane is a valuable building block in the synthesis of hybrid organic-inorganic materials. nih.govnih.gov These materials, often prepared via the sol-gel process, combine the properties of organic polymers (e.g., flexibility, processability) with those of inorganic glasses (e.g., hardness, thermal stability). sol-gel.netresearchgate.net

In a typical sol-gel synthesis, (4-butylphenyl)trichlorosilane is co-condensed with other precursors, such as tetraethoxysilane. The hydrolysis and condensation of the silane groups create a continuous inorganic silica (B1680970) (SiO₂) network at the molecular level, while the butylphenyl groups are covalently integrated into this structure. mdpi.comcsic.es This results in a single-phase material with properties that can be finely tuned by adjusting the ratio of organic to inorganic components. researchgate.netmdpi.com The incorporation of the butylphenyl moiety can enhance properties such as hydrophobicity, mechanical toughness, and compatibility with other organic phases. sol-gel.net

Polymer Science and Advanced Materials Development

Beyond surface modification, (4-butylphenyl)trichlorosilane serves as a monomer and a crosslinking agent in the synthesis of advanced polymers and materials.

Silicon-based monomers are the fundamental units for creating silicone polymers, or polysiloxanes. specialchem.com (4-Butylphenyl)trichlorosilane can be used as a monomer to introduce specific functionalities into a silicone polymer backbone. farabi.university When hydrolyzed and condensed, it can form a homopolymer or be copolymerized with other silane monomers, such as dichlorodimethylsilane.

The inclusion of the (4-butylphenyl)trichlorosilane monomer introduces both a phenyl group and a butyl group into the resulting polymer. Phenyl groups in silicone polymers are known to increase thermal stability, oxidative resistance, and refractive index. Furthermore, (4-butylphenyl)trichlorosilane can be used in the synthesis of block copolymers. For instance, it can act as a chain transfer agent in radical polymerization, enabling the creation of block copolymers with distinct hydrophobic segments derived from the silane. rsc.org Such copolymers are of interest for creating nanostructured materials and specialized coatings. rsc.orgmdpi.com

The trifunctional nature of (4-butylphenyl)trichlorosilane, with its three reactive chlorine atoms, makes it an effective crosslinking agent. farabi.university In polymer chemistry, crosslinking is the process of forming covalent bonds between polymer chains to create a three-dimensional network. science.govresearchgate.net This network structure dramatically alters the properties of the material, typically increasing its modulus, thermal stability, and solvent resistance.

When added to a polymer system containing reactive groups (like hydroxyl-terminated polysiloxanes), (4-butylphenyl)trichlorosilane can react to form branch points, connecting multiple polymer chains. farabi.university The density of this cross-linked network can be controlled by the amount of trichlorosilane added. researchgate.netnih.gov The integrated butylphenyl group becomes a permanent part of the network structure, modifying its chemical and physical properties. This approach is used to create durable silicone resins, elastomers, and composite materials with enhanced mechanical performance.

Table 3: List of Compounds

| Compound Name |

|---|

| (4-butylphenyl)trichlorosilane |

| Dichlorodimethylsilane |

Reinforcement and Modification of Polymer Composites

The incorporation of (4-butylphenyl)trichlorosilane and its derivatives into polymer composites offers a sophisticated method for enhancing material properties. These organosilanes can act as coupling agents or be used to modify nanofillers, which are then integrated into a polymer matrix. The butylphenyl group provides hydrophobicity and compatibility with organic polymers, while the trichlorosilyl group ensures strong covalent bonding to inorganic fillers or to a siloxane network.

Research has demonstrated the functionalization of nanomaterials, such as single-walled carbon nanotubes (SWNTs) and graphene, with aryl groups to improve their dispersion and interfacial bonding within polymer matrices. For instance, SWNTs functionalized with 4-tert-butylphenyl groups have been shown to support the attachment and growth of neuronal cells, indicating their potential in biocompatible composite materials for applications like neuronal interfaces. researchgate.net This functionalization is achieved through methods that can be adapted from the reactivity of (4-butylphenyl)trichlorosilane. The principle involves the covalent attachment of the butylphenyl moiety to the surface of the nanomaterial, which reduces agglomeration and promotes a more uniform distribution within the host polymer.

Similarly, graphene can be functionalized with 4-tert-butylphenyl groups. This modification makes the graphene more compatible with organic solvents and polymer matrices, facilitating the creation of composites with enhanced mechanical and thermal properties. scribd.com The covalent linkage provided by the silane derivative ensures efficient load transfer from the polymer matrix to the nanofiller, a critical factor for reinforcement.

The general strategy for creating these composites involves:

Surface Modification of Fillers: Inorganic fillers like silica, carbon nanotubes, or graphene are treated with (4-butylphenyl)trichlorosilane. The trichlorosilyl group reacts with hydroxyl groups on the filler surface, forming stable Si-O-filler bonds.

Polymer Matrix Integration: The functionalized fillers are then dispersed into a polymer matrix (e.g., epoxy, polycarbonate, polystyrene). The outward-facing butylphenyl groups enhance van der Waals interactions and physical entanglement with the polymer chains.

In-situ Polymerization: Alternatively, the corresponding silanetriol, formed from the hydrolysis of (4-butylphenyl)trichlorosilane, can be co-condensed during the formation of a polysilsesquioxane network within an existing organic polymer matrix, creating a true interpenetrating polymer network.

This approach leads to composites with improved tensile strength, thermal stability, and barrier properties, making them suitable for advanced engineering applications.

Fabrication of Functional Organic-Inorganic Hybrid Polymers

(4-Butylphenyl)trichlorosilane is a key precursor in the synthesis of functional organic-inorganic hybrid polymers, most notably polyorganosilsesquioxanes (POSS). These materials are characterized by the general formula (RSiO1.5)n, where 'R' is an organic group—in this case, the 4-butylphenyl group. The structure of these hybrids consists of a rigid, thermally stable inorganic siloxane (Si-O-Si) core, complemented by the functionality of the organic substituents.

The fabrication process typically involves the controlled hydrolysis and condensation of (4-butylphenyl)trichlorosilane. dokumen.pub The reaction proceeds as follows:

Hydrolysis: The Si-Cl bonds are highly reactive towards water, leading to their rapid conversion into silanol (Si-OH) groups and the formation of hydrochloric acid (HCl) as a byproduct. RSiCl₃ + 3H₂O → RSi(OH)₃ + 3HCl

Condensation: The newly formed silanol groups are unstable and readily condense with each other to form siloxane (Si-O-Si) linkages, releasing water in the process. This polycondensation reaction builds the inorganic backbone of the polymer. 2RSi(OH)₃ → (HO)₂RSi-O-SiR(OH)₂ + H₂O

This process continues to form a highly cross-linked, three-dimensional network, often resulting in cage-like structures (POSS) or more complex network polymers. dokumen.pub The 4-butylphenyl group imparts specific properties to the final hybrid material, including:

Hydrophobicity: The nonpolar butylphenyl side chains render the polymer surface water-repellent.

Solubility: The organic groups enhance the solubility of the hybrid polymer in organic solvents, facilitating processing for applications like coatings and films.

Thermal Stability: The inorganic siloxane framework provides high thermal and oxidative stability.

By reacting trifunctional organosilanes like (4-butylphenyl)trichlorosilane, network polysilanes, also known as polysilynes, can be synthesized. researchgate.net These branched polymers possess unique electronic and optical properties, further expanding the utility of these hybrid materials.

Catalysis and Precursor Chemistry

The chemical reactivity of (4-butylphenyl)trichlorosilane makes it a valuable compound in the fields of catalysis and as a precursor to catalytically active materials.

Development of Silicon-Based Catalytic Systems

(4-Butylphenyl)trichlorosilane serves as a building block for creating advanced silicon-based catalysts and catalyst supports. The hydrolysis-condensation of aryltrichlorosilanes can be controlled to produce materials with high surface area and tailored functionality, which are desirable attributes for catalytic applications. dokumen.pub

One area of development is the synthesis of porous organosilica monoliths. While not directly using the butylphenyl derivative, studies on similar compounds like mercapto-functionalized silanes demonstrate the principle. researchgate.net By co-condensing (4-butylphenyl)trichlorosilane with other functional organosilanes, it is possible to create porous structures where the butylphenyl groups modify the surface properties (e.g., hydrophobicity), while other functional groups provide the active catalytic sites. These materials can then be loaded with metal nanoparticles to create highly active and reusable catalysts.

Furthermore, the hydrolysis of aryltrichlorosilanes is itself a catalytic process, often catalyzed by the HCl generated in situ. dokumen.pub Understanding the kinetics and mechanisms of these reactions is crucial for controlling the structure of the resulting polysilsesquioxanes, which can themselves possess catalytic activity or serve as supports for other catalysts. Polysilynes, derived from aryltrichlorosilanes, are also being explored for their catalytic potential due to their unique electronic structure. researchgate.netCurrent time information in Bangalore, IN.

Use in Transition Metal Catalysis (e.g., Hydrosilylation Catalysis)

(4-Butylphenyl)trichlorosilane and related aryltrichlorosilanes can be involved in transition metal-catalyzed reactions, although they are less common as the primary hydrosilylating agent compared to hydrosilanes (containing Si-H bonds). However, they play a role in the broader context of transition metal catalysis.

In the production of olefin block polymers, aryltrichlorosilanes like phenyltrichlorosilane (B1630512) are listed as potential components that can be brought into contact with transition metal catalyst systems to modify the polymerization process. google.com The presence of such compounds can influence the activity and selectivity of the catalyst.

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a major industrial process catalyzed by transition metals, most commonly platinum-based catalysts like Karstedt's catalyst. researchgate.net While (4-butylphenyl)trichlorosilane does not possess the required Si-H bond to participate directly as the silane reactant, its derivatives do. For example, if one chlorine atom is replaced by a hydrogen atom, the resulting dichlorohydrosilane could participate in hydrosilylation. More importantly, the synthesis of silicon-containing materials that are subsequently used in transition metal-catalyzed processes often starts from precursors like (4-butylphenyl)trichlorosilane. For instance, creating silicone-based scaffolds for medical imaging contrast agents involves hydrosilylation reactions to attach functional groups to a siloxane backbone, which may have been derived from the hydrolysis of various chlorosilanes. researchgate.net

Electronic and Optoelectronic Materials

The unique combination of a bulky, hydrophobic organic group and a silicon-based core makes derivatives of (4-butylphenyl)trichlorosilane highly suitable for applications in electronic and optoelectronic devices.

Components in Organic Light-Emitting Diodes (OLEDs)

Derivatives featuring the 4-butylphenyl or 4-tert-butylphenyl moiety are extensively used in various layers of OLEDs to enhance device efficiency, stability, and processability. The bulky butylphenyl group helps to prevent intermolecular aggregation and π-π stacking, which can otherwise lead to luminescence quenching and poor film morphology. This steric hindrance promotes the formation of stable amorphous films, which is critical for device longevity.

These derivatives are found in:

Hole Transport Layers (HTL): Polymers incorporating the N,N'-bis(4-butylphenyl)-N,N'-bis(phenyl)benzidine moiety, such as Poly-TPD and TFB, are widely used as hole transport materials. polyu.edu.hkacs.org Their high hole mobility and appropriate HOMO energy levels facilitate efficient injection of holes from the anode and transport to the emissive layer.

Emissive Layers (EML): The 4-butylphenyl group is incorporated into host materials and emitters. For example, the Schiff base complex bis(1[(4-butylphenyl)imino]methyl naphthalen-2-ol) Ni(II) has been studied as a green light-emitting material. scispace.com Polysilanes like poly[bis(p-butylphenyl)silane] (PBPS) have been used as emissive materials for near-UV electroluminescence. scribd.cominstras.comacs.org

Hole-Blocking/Electron-Transport Layers (HBL/ETL): Small molecules like TAZ, which contains a 4-tert-butylphenyl group, are effective as hole-blocking and electron-transporting materials in blue phosphorescent OLEDs due to their high ionization potential and triplet energy. aip.org

The table below summarizes some key derivatives and their roles in OLED devices.

| Compound/Polymer Name | Abbreviation | Function in OLED | Reference(s) |

| Poly[N,N'-bis(4-butylphenyl)-N,N'-bis(phenyl)benzidine] | Poly-TPD | Hole Transport Layer (HTL), Interlayer | tum.dehku.hk |

| Poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt(4,4'-(N-(4-butylphenyl)))] | TFB | Hole Transport Layer (HTL) | polyu.edu.hkacs.orgacs.org |

| 3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole | TAZ | Hole Blocking Layer (HBL), Electron Transport Layer (ETL) | aip.org |

| Poly[bis(p-butylphenyl)silane] | PBPS | Emissive Layer (EML), Hole Transporting Material | dokumen.pubinstras.comacs.org |

| Bis(1[(4-butylphenyl)imino]methyl naphthalen-2-ol) Ni(II) | - | Green Emissive Material | scispace.com |

| 9-(4-tert-Butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole | CzSi | Hole Injection Enhancement | researchgate.net |

Semiconductor Precursors and Materials Science

Trichlorosilane (HSiCl₃) is a cornerstone in the semiconductor industry, serving as the primary precursor for the production of high-purity polysilicon via the Siemens process. google.comnih.govwikipedia.org This process involves the chemical vapor deposition (CVD) of silicon from trichlorosilane at high temperatures. google.comwikipedia.org Organo-substituted trichlorosilanes, such as alkyltrichlorosilanes, are employed to create self-assembled monolayers (SAMs) on silicon and other oxide surfaces. wikipedia.org These monolayers can modify surface properties, for instance, to act as adhesion promoters or to create hydrophobic coatings. wikipedia.org

For example, long-chain alkyltrichlorosilanes like octadecyltrichlorosilane (B89594) are known to form well-ordered, crystalline SAMs that can serve as dielectric layers or facilitate the growth of high-quality organic semiconductor films for applications in organic field-effect transistors. The introduction of an aromatic group, such as the phenyl group in phenyltrichlorosilane, can influence the electronic properties and packing of the monolayer.

Theoretically, (4-butylphenyl)trichlorosilane could be used to form SAMs where the butylphenyl group would dictate the surface energy, hydrophobicity, and interfacial electronic characteristics. The butyl group would enhance solubility in nonpolar solvents and contribute to a specific packing structure of the monolayer. However, specific studies detailing the deposition parameters, monolayer quality, and performance in semiconductor devices for this particular compound are not present in the reviewed literature.

Table 1: General Properties of Related Trichlorosilanes

| Compound | Formula | Boiling Point (°C) | Key Application Area |

| Trichlorosilane | HSiCl₃ | 31.8 wikipedia.org | Polysilicon production nih.govwikipedia.org |

| Phenyltrichlorosilane | C₆H₅SiCl₃ | 201 | Silicone polymers, gas phase condensation reactions researchgate.net |

| Octadecyltrichlorosilane | C₁₈H₃₇SiCl₃ | 380 | Self-assembled monolayers wikipedia.org |

This table is for illustrative purposes and includes data for related compounds due to the lack of specific data for (4-butylphenyl)trichlorosilane.

Integration in Functional Devices for Energy and Sensing

The functionalization of surfaces with organosilanes is a key strategy in the development of advanced devices for energy and sensing. The ability to tailor the chemical and physical properties of a surface at the molecular level allows for the creation of interfaces with specific functionalities. For instance, hydrophobic coatings created by silanization are critical for protecting sensitive electronic components from moisture.

In the context of sensing, SAMs can be used to immobilize probe molecules for the specific detection of target analytes. The organic tail of the silane molecule can be functionalized to bind with biological molecules in biosensors or to interact with specific chemical species.

While there is no specific research on the use of (4-butylphenyl)trichlorosilane in these applications, one could hypothesize its potential roles. The butylphenyl group could provide a hydrophobic and aromatic interface, which might be useful in creating anti-fouling surfaces for biosensors or as a matrix for dispersing photoactive materials in thin-film solar cells. The aromatic nature of the phenyl group could also play a role in charge transport or energy transfer processes at the interface. Again, this remains speculative without direct experimental evidence.

Future Perspectives and Emerging Research Trends

Sustainable Synthesis and Green Chemistry Approaches for Organosilanes

The chemical industry is increasingly shifting towards more environmentally friendly and sustainable practices. researchgate.netmdpi.com This trend is particularly relevant to the synthesis of organosilanes, including (4-butylphenyl)trichloro-silane.

Key areas of development include:

Alternative, Chlorine-Free Synthesis Routes: Traditional methods for synthesizing organosilanes often involve chlorinated compounds, which can be hazardous and generate undesirable byproducts. researchgate.netmdpi.com Research is focused on developing chlorine-free pathways, such as the direct reaction of silicon with alcohols, to produce alkoxysilanes. researchgate.netmdpi.com

Mechanochemistry: This innovative approach utilizes mechanical force to initiate chemical reactions, often in the absence of solvents. rsc.org A one-stage mechanochemical method has been demonstrated for the direct synthesis of alkoxysilanes from silicon and alcohol, offering a significant simplification of traditional multi-stage processes. rsc.org

Catalyst Development: The search for more efficient and selective catalysts is a continuous effort. rsc.org For instance, the abrasion of reactor materials during milling can create a catalytic surface on silicon, enhancing its reactivity. rsc.org

Bio-Based Precursors: There is growing interest in utilizing renewable resources for chemical synthesis. ncsu.edu Research into synthesizing non-toxic silanes from sources like rapeseed oil provides a promising avenue for developing more sustainable organosilanes. ncsu.edu

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

While the fundamental reactivity of organosilanes is well-established, there is ongoing research to uncover new reaction pathways and expand their synthetic utility.